

In-Depth Technical Guide: Tert-butyl 2-(methylamino)acetate

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Compound of Interest

Compound Name: *Tert-butyl 2-(methylamino)acetate*

Cat. No.: *B7771382*

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CAS Number: 5616-81-9 Synonyms: Tert-butyl N-methylglycinate, Sarcosine tert-butyl ester

This technical guide provides a comprehensive overview of **Tert-butyl 2-(methylamino)acetate**, a key building block in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals involved in drug development and synthetic chemistry. This document details its chemical properties, synthesis, analytical methods, and its significant role in the creation of bioactive molecules.

Chemical and Physical Properties

Tert-butyl 2-(methylamino)acetate is a derivative of the amino acid sarcosine (N-methylglycine), where the carboxylic acid group is protected by a tert-butyl ester. This protecting group imparts increased stability and solubility in organic solvents, making it a versatile reagent in organic synthesis.[1] The compound is often supplied and used as its hydrochloride salt to improve its stability and handling.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₅ NO ₂	[2]
Molecular Weight	145.20 g/mol	[2]
Appearance	Colorless or white crystalline powder (for hydrochloride salt)	[1]
Solubility	Soluble in water (for hydrochloride salt) and organic solvents	[1]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C	[2]

Synthesis and Experimental Protocols

The tert-butyl ester group is a crucial protecting group in organic synthesis, particularly in peptide chemistry, due to its stability against nucleophiles and reducing agents and its straightforward removal under acidic conditions.[3]

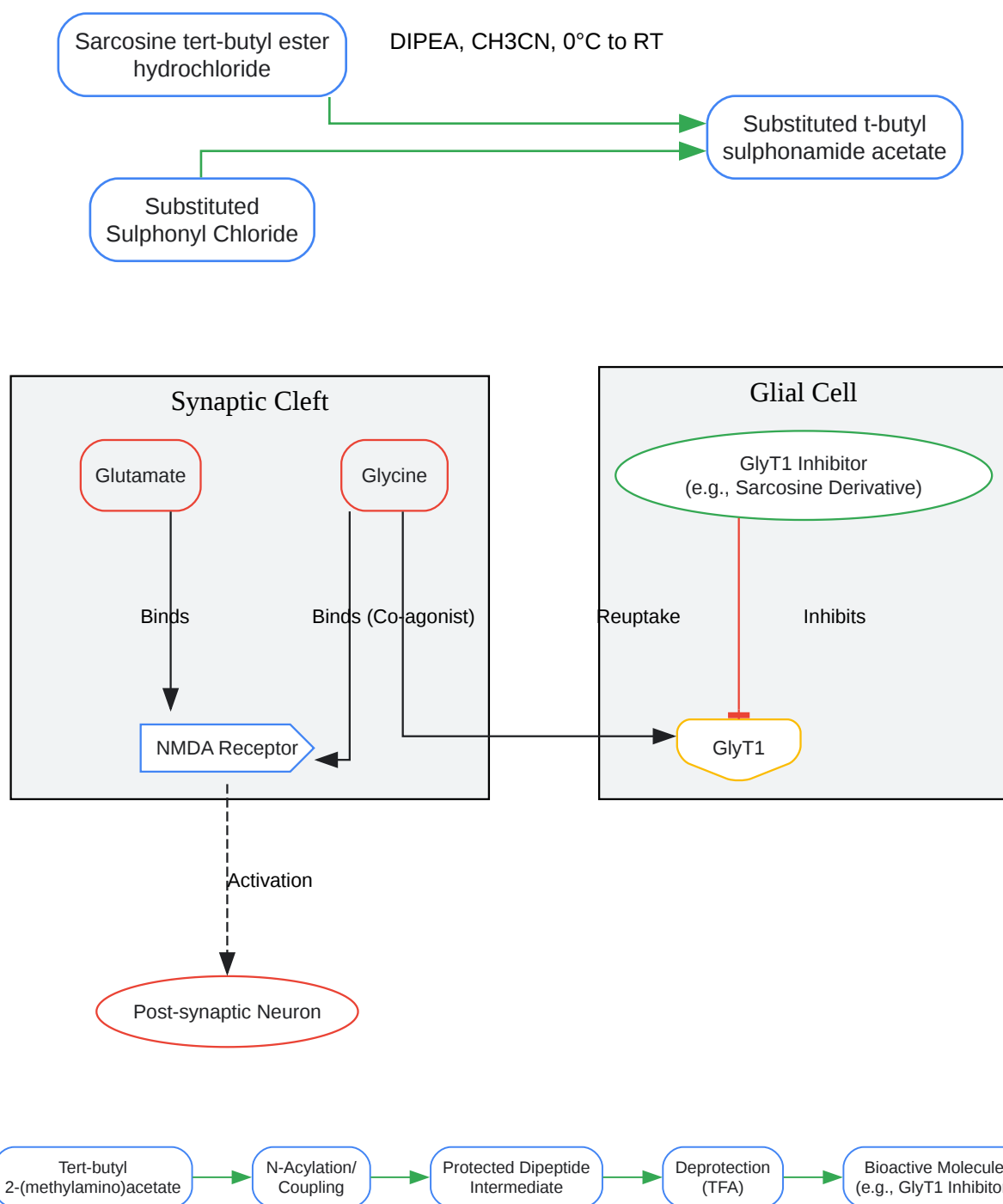
General Synthesis of Tert-butyl Esters

A general and efficient method for the tert-butylation of free amino acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylation agent. This method is noted for its high yields and rapid reaction times compared to traditional methods.[3][4]

Experimental Protocol: Synthesis of Tert-butyl 2-(methylamino)acetate Hydrochloride for STAT3 Inhibitor Synthesis

This protocol describes the use of commercially available Sarcosine tert-butyl ester hydrochloride as a starting material for the synthesis of substituted sulphonamide acetates, which are intermediates for STAT3 inhibitors.

Reaction Scheme:



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